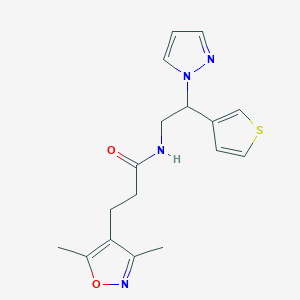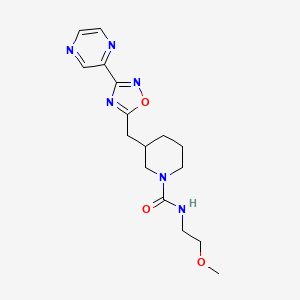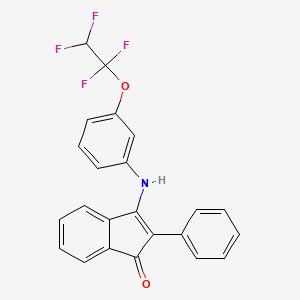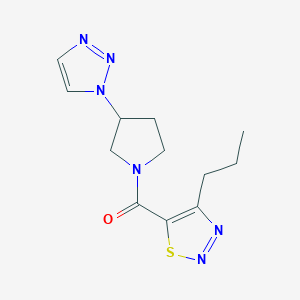![molecular formula C18H18FNO6 B2653961 [2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 808106-13-0](/img/structure/B2653961.png)
[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including pharmacology, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
PET Imaging Probes for Alzheimer's Disease
One notable application of compounds related to "[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" is in the development of Positron Emission Tomography (PET) imaging probes for Alzheimer's disease. Research led by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated potential as PET agents for detecting Aβ plaques in the living human brain, suggesting a promising avenue for Alzheimer's disease diagnosis and research (Cui et al., 2012).
Antifungal Activities
Another application is found in the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which have demonstrated good antifungal activities. Xu et al. (2007) reported that these compounds showed high inhibitory effects on the growth of various fungi, suggesting their potential use as antifungal agents (Xu et al., 2007).
Binge Eating Disorder Treatment
Research on orexin-1 receptor mechanisms by Piccoli et al. (2012) in a model of binge eating in female rats has explored the effects of certain compounds on compulsive food consumption. The study suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Organocatalytic Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, as developed by Li, Lin, and Du (2019), is a significant application in medicinal chemistry. This method affords various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities, highlighting its importance in the synthesis of pharmacophores (Li, Lin, & Du, 2019).
Environmental Tracers
Studies on the transport properties of fluorobenzoate tracers within highly weathered sediments, as investigated by Seaman (1998), provide insights into the environmental behavior of such compounds. This research has implications for understanding the mobility and sorption characteristics of fluorobenzoates in soil and groundwater systems, which is critical for their use as hydrologic tracers (Seaman, 1998).
Propriétés
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVGOKIURZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)
![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)






![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)

